ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-ylsulfinyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-2-16-13(14)9-17(15)12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQCVRXFMBXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2-Thio-1,3-dimethylbarbituric Acid (Method A)
- Starting Material: 2-thio-1,3-dimethylbarbituric acid (258 mg, 1.5 mmol)
- Reaction Conditions: The reaction mixture was stirred at ambient temperature overnight. After removal of volatiles, the residue was extracted with chloroform and water, dried over calcium chloride, and concentrated.
- Oxidation Step: The crude intermediate was dissolved in methanol, cooled in an ice bath, and treated dropwise with an aqueous solution of Oxone (potassium peroxymonosulfate, 5.53 g, 9 mmol) over 4 hours at room temperature.
- Isolation: After removing methanol under reduced pressure, the residue was treated with water, filtered, and recrystallized from ethanol.
- Yield and Properties: The final product was obtained as a white powder in 49% yield over two steps, melting point 165.1–167.7 °C.
This method highlights the use of Oxone as a mild oxidant to convert the sulfide intermediate into the sulfinyl derivative effectively.
High-Temperature Reaction with 1,2,3,4-Tetrahydroquinoline
- Procedure: The intermediate was reacted with 1,2,3,4-tetrahydroquinoline (1.33 g, 10 mmol) at 220 °C for 45 minutes.
- Work-up: The reaction mixture was cooled and treated with 10% potassium carbonate solution, followed by extraction with ethyl acetate.
- Acidification: The aqueous phase was acidified to pH 1–2 with concentrated HCl to precipitate the product.
- Purification: The crude was dissolved in DMSO and water, heated to 160 °C until gas evolution ceased, then cooled and precipitated.
- Yield and Properties: The product was isolated as light yellow crystals with a 50% yield over two steps, melting point 293.9–295.4 °C.
This method involves a high-temperature reaction facilitating sulfinyl group formation and purification through acid-base extraction and recrystallization.
General Synthetic Considerations and Reagents
- Reagents: Common reagents include Oxone for oxidation, 1,2,3,4-tetrahydroquinoline as a nucleophile, methanol and chloroform as solvents, calcium chloride for drying, and potassium carbonate and hydrochloric acid for pH adjustments.
- Reaction Monitoring: Thin layer chromatography (TLC) on silica gel is used to monitor reaction progress.
- Purification: Flash column chromatography and recrystallization are standard purification techniques.
- Characterization: The compounds are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR), and sometimes high-resolution mass spectrometry (HRMS).
Data Table Summarizing Key Preparation Parameters
| Step | Conditions/Details | Yield (%) | Product Form | Melting Point (°C) |
|---|---|---|---|---|
| Sulfide formation | Stir at ambient temperature overnight, extraction with chloroform/water | Not specified | Semi-solid intermediate | Not specified |
| Oxidation with Oxone | Methanol/water, ice bath, 4 h stirring | 49 (over 2 steps) | White powder | 165.1–167.7 |
| High-temp reaction | 1,2,3,4-tetrahydroquinoline, 220 °C, 45 min | 50 (over 2 steps) | Light yellow crystals | 293.9–295.4 |
- The use of Oxone as an oxidant is effective for selective oxidation of sulfides to sulfinyl groups without overoxidation to sulfones.
- Reaction temperature and time are critical parameters; high temperatures (220 °C) facilitate nucleophilic substitution and sulfinyl incorporation but require careful control to avoid decomposition.
- The purification strategy involving acid-base extraction and recrystallization improves product purity and yield.
- The sulfinylation reaction is sensitive to the purity of starting materials and solvents; drying and purification of reagents enhance reproducibility.
- NMR characterization confirms the sulfinyl group's presence and the integrity of the indane ring and ester moiety.
The preparation of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate involves a multi-step synthesis starting from sulfur-containing precursors, followed by oxidation with Oxone and high-temperature nucleophilic substitution. The process requires careful control of reaction conditions and purification steps to achieve yields around 50% with high purity. The methodologies are well-documented in peer-reviewed chemical literature and supported by detailed experimental procedures and characterization data.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ethyl 2-(2,3-dihydro-1H-indene-5-sulfonyl)acetate.
Reduction: Ethyl 2-(2,3-dihydro-1H-indene-5-thioacetate).
Substitution: Products depend on the nucleophile used, such as ethyl 2-(2,3-dihydro-1H-indene-5-aminoacetate) when using an amine.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in several types of reactions:
- Nucleophilic Substitution Reactions : The sulfinyl group can be substituted with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and other derivatives.
- Functionalization : The compound can undergo functionalization reactions to introduce additional functional groups, expanding its utility in synthetic chemistry.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or alcohols | Sulfonamides, esters |
| Hydrolysis | Reaction with water | Sulfonic acid derivatives |
| Reduction | Reduction of the sulfinyl group | Thioethers or sulfides |
Medicinal Chemistry
The compound has shown potential in pharmaceutical applications. Research indicates that derivatives of indene structures can exhibit biological activity, including anti-inflammatory and analgesic properties. This compound may serve as a scaffold for designing new drug candidates.
Case Study: Analgesic Activity
In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of pain pathways through interactions with specific receptors.
Material Science
In material science, this compound has potential applications in developing new materials with unique properties. Its ability to undergo polymerization reactions makes it a candidate for creating advanced polymers or composites.
Biological Applications
The compound's sulfinyl group may also lend itself to biological studies. Research is ongoing into its role as a potential inhibitor in enzyme systems or as a modifier of protein interactions.
Table 2: Potential Biological Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Investigated for use as an enzyme inhibitor |
| Protein Modification | Potential to modify protein interactions |
| Drug Development | Scaffold for designing new biologically active compounds |
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the indene moiety can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfinyl/Ester Motieties
Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (C₁₄H₁₅BrO₄S)
- Core Structure : Benzofuran ring substituted with bromine and sulfinyl groups.
- Key Differences : The benzofuran core introduces aromaticity and steric constraints distinct from the dihydroindene system. The bromine substituent enhances electrophilic reactivity, while the sulfinyl group stabilizes the crystal lattice via π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds .
Sodium 2,3-Dihydro-1H-Indene-5-Sulfinate (C₉H₉NaO₂S)
- Core Structure : Sodium sulfinate salt of dihydroindene.
- Key Differences : The sulfinate (-SO₂⁻) group increases water solubility compared to the sulfinyl ester, enabling use in aqueous-phase cross-coupling reactions. This compound serves as a precursor for sulfinyl derivatives like the target molecule .
Indene-Based Esters with Varied Substituents
Ethyl 2-(6-Fluoro-5-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Acetate (C₁₃H₁₅FO₃)
- Substituents: Fluoro (electron-withdrawing) and hydroxy (hydrogen-bond donor) groups at positions 6 and 5, respectively.
- Properties :
- Applications : The hydroxy group enhances solubility in polar solvents, making it suitable for pharmaceutical intermediates.
Methyl 2-(5-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Acetate (C₁₂H₁₄O₃)
- Substituents : Hydroxy group at position 3.
- Properties: Higher acidity (pKa ~9.05) compared to non-hydroxylated analogues, influencing reactivity in nucleophilic substitutions .
Functional and Application-Based Comparison
Crystallographic and Intermolecular Interactions
- The benzofuran derivative () exhibits π-π stacking and C–H⋯O hydrogen bonds, whereas hydroxy-substituted indene esters () likely form stronger hydrogen bonds due to -OH groups. The sulfinyl group in the target compound may participate in weaker dipole-dipole interactions, influencing its solid-state packing .
Biological Activity
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis Methods:
The synthesis of this compound typically involves two main steps:
- Sulfinylation: The reaction of 2,3-dihydro-1H-indene with sulfinyl chloride in the presence of a base (e.g., triethylamine) to form the sulfinyl compound.
- Esterification: The resulting sulfinyl compound is then esterified with ethanol to produce this compound.
Chemical Properties:
The compound features a sulfinyl group that imparts distinct chemical reactivity. It can undergo various chemical reactions, including oxidation to form sulfone derivatives and reduction to sulfide forms.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions that influence cellular oxidative stress levels. Additionally, the indene moiety may interact with various enzymes and receptors, modulating their activity .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. A study demonstrated that derivatives of indene compounds show promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The indene structure is recognized for its potential in anticancer drug development. This compound has been evaluated for its effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation in ovarian carcinoma cells (OVCAR-3) at concentrations significantly higher than those required for COX-1 inhibition .
Table 1: Summary of Biological Activities
Notable Research
A study published in ACS Omega explored the synthesis and biological evaluation of compounds related to this compound. The findings indicated that these compounds could serve as effective scaffolds for drug development due to their diverse biological activities .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate, and how can reaction efficiency be monitored?
Methodological Answer: A common approach involves refluxing precursors (e.g., sulfinyl indene derivatives) with ethyl acetates in acetic acid, using sodium acetate as a catalyst. Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. For example, reflux durations of 3–5 hours are typical, with purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures . Efficiency metrics include yield optimization through iterative adjustments of molar ratios and temperature.
Q. What spectroscopic techniques are optimal for characterizing the sulfinyl group and acetoxy moiety in this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the sulfinyl group’s electronic environment and acetoxy linkage. For instance, sulfinyl protons exhibit distinct deshielding (~2.5–3.5 ppm in H NMR).
- IR Spectroscopy : The sulfinyl (S=O) stretch appears at 1020–1070 cm, while ester carbonyl (C=O) absorbs at 1720–1750 cm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) be integrated into studying the reaction mechanisms of sulfinyl-acetate formation?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states and intermediate geometries. For example, ICReDD’s approach combines reaction path searches using quantum calculations with experimental validation. Key steps include:
Optimizing reactant/product geometries.
Calculating activation energies for sulfinyl group transfer.
Validating computational predictions via kinetic experiments (e.g., Arrhenius plots) .
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer: A 2 factorial design minimizes experiments while testing variables (e.g., temperature, catalyst loading, solvent polarity). Example workflow:
Screening Variables : Identify critical factors (e.g., temperature, molar ratio).
Design Matrix : Assign levels (high/low) to variables (Table 1).
Statistical Analysis : Use ANOVA to determine significant effects.
Validation : Confirm optimal conditions with triplicate runs .
Table 1 : Example Factorial Design Matrix
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent | Acetic Acid | DMF |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., gauge-including atomic orbital (GIAO) calculations).
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers around the sulfinyl group).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Data-Driven and Engineering Questions
Q. What reactor design considerations are critical for scaling up the synthesis of this sulfinyl-acetate derivative?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps.
- Separation Technologies : Use membrane distillation or centrifugal separators to isolate the product from acetic acid/DMF mixtures .
- Process Control : Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
Methodological Answer:
- Stress Testing : Expose the compound to pH 3–10 buffers at 40–80°C for 24–72 hours.
- Analytical Tracking : Use HPLC to quantify degradation products (e.g., sulfinic acid or ester hydrolysis byproducts) .
Q. What advanced techniques elucidate the sulfinyl group’s role in reaction kinetics (e.g., nucleophilic substitution vs. radical pathways)?
Methodological Answer:
- Isotopic Labeling : Use O-labeled sulfinyl groups to track oxygen transfer via mass spectrometry.
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in reactions with peroxides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
